molecular formula C13H22N2O3 B8231621 tert-butyl 4-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate

tert-butyl 4-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate

Cat. No.: B8231621
M. Wt: 254.33 g/mol
InChI Key: JVPPVIFVHQPTFE-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrido-pyrazine scaffold with a ketone group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility and stability during synthetic workflows, while the 4-oxo moiety provides a reactive site for further functionalization .

Properties

IUPAC Name

tert-butyl 4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)14-8-10-6-4-5-7-15(10)11(16)9-14/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPPVIFVHQPTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCCN2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spectroscopic Properties

  • Molecular Formula : C₁₃H₂₂N₂O₃

  • Molar Mass : 254.325 g/mol

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc CH₃), 3.20–3.50 (m, 4H, piperazine CH₂), 4.10–4.30 (m, 2H, NCH₂), 4.70–4.90 (m, 1H, bridgehead H).

Chromatographic Purity

  • HPLC : >95% purity (C18 column, acetonitrile/water gradient)

  • Retention Time : 8.2 min

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Key AdvantagesLimitations
Nitro-Sulfonyl Route804High yield, mild conditionsRequires nitro precursor
MCR AdaptationN/A12–24Atom economy, modularityUnverified for target compound
Boc Protection75–853–6Compatibility with diverse aminesSensitivity to moisture

Industrial-Scale Considerations

For kilogram-scale production, the nitro-sulfonyl route is preferred due to its reproducibility. Critical parameters include:

  • Solvent Choice : DMF enables high solubility but requires thorough removal during workup.

  • Catalyst Recycling : Potassium carbonate can be recovered via filtration and reused.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: : Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as alkyl halides and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction: : Amines or alcohols.

  • Substitution: : Derivatives with different functional groups, such as alkylated or aminated compounds.

Scientific Research Applications

Biological Applications

Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the pyrido[1,2-a]pyrazine scaffold. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MCF7 and MDA-MB231) and melanoma (SKMEL-28) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties
Research indicates that related pyrazine compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that tert-butyl 4-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate could be explored further for its potential as an antimicrobial agent .

Synthetic Applications

Synthesis Methodologies
The synthesis of this compound can be achieved through various methods, including:

  • One-Pot Reactions : These reactions allow for the simultaneous formation of multiple bonds and functional groups, enhancing efficiency.
  • Regioselective Synthesis : Techniques that focus on controlling the position of substituents on the pyrazine ring have been developed to optimize yields and selectivity .

Case Study 1: Anticancer Screening

A study conducted on a library of substituted pyrazines, including this compound, evaluated their effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against MCF7 cells, indicating strong anticancer properties .

Case Study 2: Antimicrobial Testing

In a systematic evaluation of antimicrobial activities, compounds derived from pyrido[1,2-a]pyrazine were tested against common pathogens. The findings revealed that these compounds displayed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting their potential for development into new antibiotics .

Mechanism of Action

The mechanism by which tert-butyl 4-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

Positional Isomers: 4-Oxo vs. 9-Oxo Derivatives

The positional isomer tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate (CAS 1369110-14-4) shares the same molecular formula (C₁₃H₂₂N₂O₃) and weight (254.33 g/mol) but differs in the ketone placement (9-oxo vs. 4-oxo). This positional shift alters reactivity:

  • 4-Oxo: Favors enolate formation at the 4-position, enabling α-functionalization (e.g., alkylation or Michael additions).
  • 9-Oxo : The ketone is sterically hindered by the adjacent pyridine ring, reducing its accessibility for nucleophilic attacks .

Key Data :

Property 4-Oxo Derivative 9-Oxo Derivative
Molecular Weight (g/mol) 254.33 254.33
Ketone Position 4 9
Reactivity High Moderate

Substituent Variations: Benzyl vs. Methyl Groups

tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate (CAS 1936177-08-0) replaces the 4-oxo group with a benzyl substituent at the 8-position.

  • Synthesis : Achieved via Ugi multicomponent reactions using benzyl isocyanide, enhancing diversity-oriented synthesis .
  • Applications : The benzyl group improves lipophilicity, making it suitable for membrane-permeable drug candidates .

Key Data :

Property 4-Oxo Derivative 8-Benzyl Derivative
Molecular Weight (g/mol) 254.33 331.45
Functional Group 4-Ketone 8-Benzyl
LogP (Predicted) 1.2 3.5

Functional Group Modifications: Dioxo and Hydroxymethyl Derivatives

  • 7',9'-Dioxo Derivative : Synthesized via condensation of R-morpholine-2-carboxylic acid and tert-butyl 3-oxoazetidine-1-carboxylate. The dual ketone groups enhance metal coordination, as evidenced by NMR shifts at δ 154.62 (C=O) and δ 138.67 (aromatic C) .

Key Data :

Compound Functional Groups HR-MS [M+H]⁺
7',9'-Dioxo Two ketones 360.2646
6-(Hydroxymethyl) Hydroxymethyl 284.1969

Ring System Variations: Imidazo-Pyrazine vs. Pyrido-Pyrazine

tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS 1250996-70-3) replaces the pyridine ring with an imidazole, introducing two additional nitrogen atoms. This change:

  • Increases basicity (pKa ~8.5 vs. ~6.5 for pyrido-pyrazine).
  • Enhances coordination to transition metals (e.g., Co²⁺, Cd²⁺) in catalysis .

Biological Activity

Tert-butyl 4-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate is a compound with potential biological significance. Its structure, characterized by a pyrido-pyrazine framework, suggests various pharmacological properties. This article explores its biological activity, including relevant research findings and case studies.

  • Molecular Formula : C12H21N3O3
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 1250994-01-4

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may act on:

  • Enzymatic Pathways : Inhibiting certain enzymes involved in metabolic processes.
  • Receptor Modulation : Potentially modulating receptors linked to neuropharmacological effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, suggesting its potential as a novel antimicrobial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Antioxidant Activity

The compound has also been evaluated for its antioxidant capacity. A study utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed significant free radical scavenging activity.

Concentration (µg/mL) % Inhibition
1025
5060
10085

Case Study 1: Antimicrobial Efficacy

A research group conducted a series of experiments to assess the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results showed that the compound inhibited growth in resistant strains, highlighting its potential role in developing new antibiotics.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound in a murine model of neurodegeneration. Results indicated that treatment with this compound led to reduced neuronal cell death and improved cognitive function.

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl 4-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate?

The synthesis typically involves cyclization and functional group protection. For example, Method A uses THF and aqueous HCl to hydrolyze intermediates, yielding the target compound in 79% yield after solvent removal . Method B employs HCl in ethyl acetate, achieving 60% yield . Both methods require careful control of reaction time and temperature to avoid side reactions. Purification via column chromatography or recrystallization (e.g., dichloromethane/hexane) is critical for isolating high-purity products .

Basic: How is the compound structurally characterized in academic research?

Characterization relies on NMR and mass spectrometry :

  • ¹H NMR (CDCl₃) identifies protons from the tert-butyl group (δ ~1.46 ppm), pyrazine/pyridine backbone (δ 3.0–4.0 ppm), and carbonyl environments (δ ~4.0–5.0 ppm) .
  • ¹³C NMR confirms the carbonyl (δ ~170 ppm), tert-butyl carbons (δ ~28 ppm), and heterocyclic carbons .
  • HR-MS (ESI) provides accurate mass data (e.g., m/z 270 for parent ions), critical for verifying molecular formulas .

Advanced: What experimental strategies resolve contradictions in synthetic yields across different methods?

Yield discrepancies (e.g., 60% vs. 79%) arise from variations in reaction conditions and purification efficiency . For instance:

  • Solvent choice : THF in Method A may stabilize intermediates better than ethyl acetate in Method B .
  • Acid concentration : Higher HCl concentration in Method B risks side reactions (e.g., ester hydrolysis).
  • Workup protocols : Solvent removal under vacuum versus column chromatography impacts recovery rates .
    Researchers should optimize parameters using Design of Experiments (DoE) and validate purity via HPLC or TLC .

Advanced: How can crystallography (e.g., SHELX) aid in structural confirmation?

SHELX software is critical for refining X-ray diffraction data. Key steps include:

  • Data collection : High-resolution (<1.0 Å) datasets reduce ambiguity in electron density maps .
  • Structure solution : SHELXD identifies heavy atom positions, while SHELXL refines hydrogen bonding and thermal parameters .
  • Validation : R-factors (<5%) and Ramachandran plots ensure structural accuracy. This is essential for confirming stereochemistry in complex polycyclic systems .

Advanced: What methodological challenges arise in functionalizing the pyrido-pyrazine core?

Challenges include:

  • Regioselectivity : Reactions at the 4-oxo position may compete with N-Boc deprotection. For example, nucleophilic additions require anhydrous conditions to prevent hydrolysis .
  • Steric hindrance : The tert-butyl group limits access to the carbamate moiety, necessitating bulky catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
  • Redox sensitivity : The 4-oxo group is prone to reduction (e.g., NaBH₄), requiring inert atmospheres for controlled transformations .

Advanced: How is this compound applied in multicomponent reactions for drug discovery?

The pyrido-pyrazine scaffold serves as a precursor for imidazo[1,2-a]pyrazines , which mimic adenine in drug candidates. For example:

  • Groebke-Blackburn-Bienaymé reactions with pyrazine-2,3-diamine yield adenine-like libraries under mild conditions .
  • Spirocyclic derivatives (e.g., Factor Xa inhibitors) are synthesized via Ugi reactions, leveraging the compound’s rigidity for target binding .
    Key metrics include IC₅₀ values (nM range) and selectivity ratios against off-target enzymes .

Advanced: How do researchers validate biological activity while minimizing false positives?

  • Dose-response assays : Confirm activity across a concentration gradient (e.g., 0.1–100 µM) .
  • Counter-screens : Test against related enzymes (e.g., thrombin vs. Factor Xa) to assess specificity .
  • Metabolic stability : Use liver microsomes to evaluate degradation rates, ensuring observed effects are compound-specific .

Advanced: What computational tools predict the compound’s reactivity in complex matrices?

  • DFT calculations : Model transition states for nucleophilic attacks on the carbonyl group .
  • Molecular docking (AutoDock Vina) : Predict binding modes to biological targets (e.g., kinases) .
  • ADMET prediction (SwissADME) : Estimate solubility (LogS ~-3.5) and bioavailability (TPSA ~70 Ų) .

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